5-(bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole
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Overview
Description
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole typically involves the bromination of a suitable precursor. One common method is the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole with bromine in the presence of a catalyst or under specific conditions to introduce the bromomethyl group . The reaction conditions often include the use of solvents like toluene and catalysts such as zinc dibromide at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile or the specific reaction conditions. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might introduce additional functional groups.
Scientific Research Applications
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism by which 5-(bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-aryl-thiophene: Another bromomethyl-substituted heterocycle with applications in medicinal chemistry and materials science.
5-Bromo-2-methoxyaniline: A related compound used as a pharmaceutical intermediate.
Uniqueness
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is unique due to the presence of both bromomethyl and methoxymethyl groups on the thiadiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
2680530-28-1 |
---|---|
Molecular Formula |
C5H7BrN2OS |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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